molecular formula C55H71ClN5O3P B12384503 Cy5.5 Phosphoramidite

Cy5.5 Phosphoramidite

Cat. No.: B12384503
M. Wt: 916.6 g/mol
InChI Key: GECQYBXOGKSPTM-UHFFFAOYSA-N
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Description

Cy5.5 Phosphoramidite is a fluorophore belonging to the cyanine dye family. It is widely used in molecular biology and biochemistry for labeling oligonucleotides. This compound emits fluorescence in the far-red range of the spectrum, making it particularly useful for applications requiring multiplexing and minimal background interference .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5.5 Phosphoramidite involves the preparation of cyanine dyes followed by the attachment of a phosphoramidite group. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated DNA synthesizers are often used to incorporate the dye into oligonucleotides, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cy5.5 Phosphoramidite primarily undergoes substitution reactions during its incorporation into oligonucleotides. The phosphoramidite group reacts with the hydroxyl group of the oligonucleotide, forming a stable phosphite triester linkage .

Common Reagents and Conditions

    Reagents: Common reagents include phosphoramidite reagents, protective groups like MMT, and coupling agents such as tetrazole.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Major Products

The major product of these reactions is the Cy5.5-labeled oligonucleotide, which can be used for various applications in molecular biology and biochemistry .

Scientific Research Applications

Cy5.5 Phosphoramidite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cy5.5 Phosphoramidite involves its ability to emit fluorescence upon excitation. The cyanine dye absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected and quantified. This property is exploited in various fluorescence-based assays and imaging techniques .

Properties

Molecular Formula

C55H71ClN5O3P

Molecular Weight

916.6 g/mol

IUPAC Name

N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride

InChI

InChI=1S/C55H70N5O3P.ClH/c1-39(2)60(40(3)4)64(62-38-20-36-56)63-44-32-30-43(31-33-44)57-51(61)27-14-11-19-37-59-48-35-29-42-22-16-18-24-46(42)53(48)55(7,8)50(59)26-13-10-12-25-49-54(5,6)52-45-23-17-15-21-41(45)28-34-47(52)58(49)9;/h10,12-13,15-18,21-26,28-29,34-35,39-40,43-44H,11,14,19-20,27,30-33,37-38H2,1-9H3;1H

InChI Key

GECQYBXOGKSPTM-UHFFFAOYSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN\2C3=C(C4=CC=CC=C4C=C3)C(/C2=C\C=C\C=C\C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-]

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN2C3=C(C4=CC=CC=C4C=C3)C(C2=CC=CC=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-]

Origin of Product

United States

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